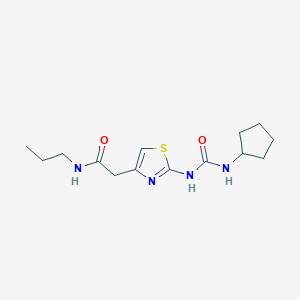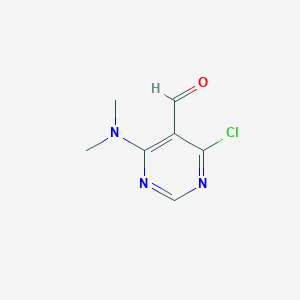
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde” is a heterocyclic compound that belongs to the pyrimidine class. It has a CAS Number of 14160-95-3 and a molecular weight of 185.61 . The IUPAC name for this compound is 4-chloro-6-(dimethylamino)-5-pyrimidinecarbaldehyde .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidines in general can be synthesized using organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position, a dimethylamino group at the 6th position, and a carbaldehyde group at the 5th position .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can incorporate nucleophiles regioselectively via S_NAr reaction . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 139-141 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde has been utilized in the synthesis of antibacterial compounds. For example, its derivatives have been shown to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Enterobacter Cloaca, highlighting its potential in the development of new antibacterial agents (Govori-Odai, Spahiu, & Haziri, 2007).
Chemical Transformations and Synthesis
This compound is key in various chemical transformations and syntheses. Studies have explored its reactivity, leading to the formation of novel compounds through processes like ring cleavage, deformylation, and interaction with other chemical entities. For instance, it has been used to synthesize diverse heterocycles, revealing its versatility in organic synthesis (Clark, Parvizi, & Southon, 1976).
Interaction with Glycine Esters
The interaction of this compound with glycine esters has been a subject of study, leading to the creation of new pyrimidine derivatives. These interactions are significant for understanding the compound's chemical behavior and for synthesizing potential biologically active compounds (Zinchenko et al., 2018).
Application in Heterocyclic Synthesis
This compound is instrumental in synthesizing various heterocyclic structures. Research has demonstrated its utility in creating novel pyrazolo and pyrido pyrimidines, which are significant in medicinal chemistry and materials science (Baruah et al., 1996).
Development of Biologically Active Compounds
Its reactivity enables the synthesis of compounds that could have significant biological activities. Studies have utilized it for synthesizing derivatives with potential applications in drug development and other areas of medicinal chemistry (Tumkevicius & Kaminskas, 2003).
Wirkmechanismus
While the specific mechanism of action for “4-Chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde” is not available, pyrimidines in general exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-chloro-6-(dimethylamino)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLBBVSSNBKZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)
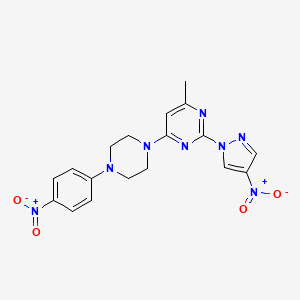
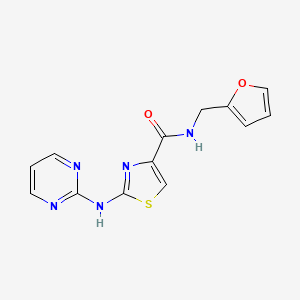
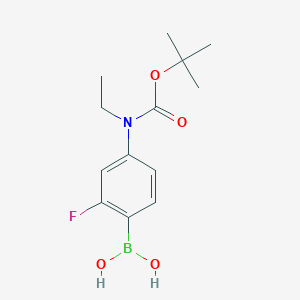
![Benzyl[3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B2985021.png)
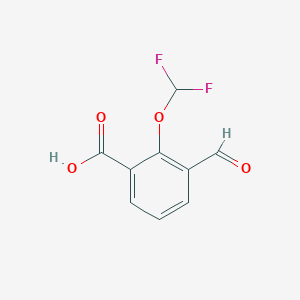
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)
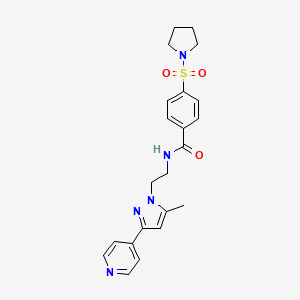
![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)
